molecular formula C10H20N2O2 B1451115 N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide CAS No. 1040690-84-3

N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide

Cat. No. B1451115
CAS RN: 1040690-84-3
M. Wt: 200.28 g/mol
InChI Key: HUKDLXQAWYVJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide” is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide” can be represented as CCNC(=O)CCNCC1CCCO1 . This structure indicates that the compound contains a propanamide group (CCNC(=O)) and a tetrahydrofuran group (CCNCC1CCCO1).

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Azole Derivatives

    The synthesis of azole derivatives, including 1,3,4-oxadiazole-2(3H)-thione, 1,3,4-oxadiazol-2(3H)-one, and various N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides, involved the use of amine exchange reactions. These compounds were tested for their antibacterial activity, with some exhibiting good effectiveness against specific bacterial strains (Tumosienė et al., 2012).

  • Development of Novel Amides

    N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was developed through a reaction involving tryptamine and flurbiprofen. The resulting compound, sharing a similar fragment to Brequinar (used in SARS-CoV-2 treatment trials), was thoroughly characterized via various spectroscopic techniques (Manolov et al., 2020).

Therapeutic Applications

  • Anticonvulsant Studies

    Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were synthesized and tested for their anticonvulsant properties. They showed promising results against generalized seizures and exhibited a favorable therapeutic index, suggesting potential for clinical application (Idris et al., 2011).

  • Antioxidant and Anticancer Activity

    Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, synthesized and characterized, displayed significant antioxidant and anticancer activities, showing potential as therapeutic agents for conditions like glioblastoma and breast cancer (Tumosienė et al., 2020).

Agricultural Applications

  • Root Growth-Inhibitory Activity: N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrated potent root growth-inhibitory activity. This indicates potential applications in agriculture, particularly in the management of weed or crop growth (Kitagawa & Asada, 2005).

Molecular Characterization and Spectroscopy

  • Solid-State Linear-Dichroic Infrared (IR-LD) Spectroscopy: 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide was structurally and spectroscopically characterized, providing valuable insights into the molecular structure and infrared band assignments of such compounds (Zareva, 2006).

Safety and Hazards

“N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide” is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information should be available in the Safety Data Sheet (SDS) provided by the supplier.

properties

IUPAC Name

N-ethyl-3-(oxolan-2-ylmethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-12-10(13)5-6-11-8-9-4-3-7-14-9/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKDLXQAWYVJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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